
"2-(Quinolin-4-YL)acetic acid" spectroscopic
data (NMR, IR, MS) interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(Quinolin-4-YL)acetic acid

Cat. No.: B034206 Get Quote

Spectroscopic Analysis of 2-(Quinolin-4-
YL)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Quinolin-4-YL)acetic acid, a heterocyclic compound of interest in medicinal chemistry and

materials science. Due to the limited availability of published experimental spectra for this

specific molecule, this guide presents predicted data based on established principles of nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS). The interpretation of these predicted spectra offers valuable insights into the molecular

structure and serves as a reference for the characterization of this and related compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis

of 2-(Quinolin-4-YL)acetic acid.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.5 Singlet (broad) 1H -COOH

~8.90 Doublet 1H H-2

~8.20 Doublet 1H H-8

~8.05 Doublet 1H H-5

~7.80 Triplet 1H H-7

~7.65 Triplet 1H H-6

~7.50 Doublet 1H H-3

~4.00 Singlet 2H -CH₂-

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment

~172.0 -COOH

~150.0 C-2

~148.5 C-8a

~145.0 C-4

~130.5 C-7

~128.0 C-5

~127.5 C-4a

~126.0 C-6

~122.0 C-3

~119.5 C-8

~40.0 -CH₂-
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Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

~3050 Medium C-H stretch (Aromatic)

~2950 Weak C-H stretch (Aliphatic)

~1710 Strong C=O stretch (Carboxylic acid)

~1600, ~1500, ~1450 Medium to Strong
C=C and C=N stretching

(Quinoline ring)

~1300 Medium C-O stretch (Carboxylic acid)

~900 Medium
O-H bend (Carboxylic acid,

out-of-plane)

850-750 Strong
C-H bend (Aromatic, out-of-

plane)

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Relative Intensity (%) Assignment

187 100 [M]⁺ (Molecular Ion)

142 80 [M - COOH]⁺

115 40 [M - COOH - HCN]⁺

128 30 [Quinoline]⁺

Interpretation of Spectroscopic Data
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) provides a

detailed map of the proton environments in 2-(Quinolin-4-YL)acetic acid. The most downfield

signal, a broad singlet around 12.5 ppm, is characteristic of the acidic proton of the carboxylic
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acid group. The aromatic region, between 7.50 and 8.90 ppm, displays a pattern consistent

with a 4-substituted quinoline ring. The doublet at approximately 8.90 ppm is assigned to the H-

2 proton, which is adjacent to the nitrogen atom and thus significantly deshielded. The protons

on the benzo-fused ring (H-5, H-6, H-7, and H-8) are expected to show a series of doublets

and triplets, with their precise shifts influenced by their relative positions. The doublet at around

7.50 ppm corresponds to the H-3 proton. A key feature is the singlet at approximately 4.00

ppm, integrating to two protons, which is indicative of the methylene (-CH₂-) group connecting

the quinoline ring to the carboxylic acid.

¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum complements the ¹H NMR data by revealing the carbon

framework. The carbonyl carbon of the carboxylic acid is expected to resonate at the most

downfield position, around 172.0 ppm. The aromatic region will display nine distinct signals for

the quinoline ring carbons. The C-2 and C-8a carbons, being adjacent to the electronegative

nitrogen, are predicted to be the most deshielded among the ring carbons. The quaternary

carbons (C-4, C-4a, and C-8a) can be distinguished from the protonated carbons using

techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic

methylene carbon (-CH₂-) is anticipated to appear significantly upfield, around 40.0 ppm.

Infrared (IR) Spectroscopy
The predicted IR spectrum provides crucial information about the functional groups present. A

very broad absorption band in the region of 3300-2500 cm⁻¹ is the hallmark of the O-H

stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding. The

sharp, strong peak around 1710 cm⁻¹ is characteristic of the C=O stretching of the carbonyl

group in the carboxylic acid. Aromatic C-H stretching vibrations are expected to appear around

3050 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be at a slightly lower

wavenumber, near 2950 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the

quinoline ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region. Finally, strong

bands in the 850-750 cm⁻¹ range are expected due to out-of-plane C-H bending of the

aromatic protons.

Mass Spectrometry (MS)
Under electron ionization (EI) conditions, the mass spectrum is predicted to show a prominent

molecular ion peak ([M]⁺) at an m/z of 187, corresponding to the molecular weight of 2-
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(Quinolin-4-YL)acetic acid. A major fragmentation pathway is the loss of the carboxylic acid

group (COOH, 45 Da), leading to a significant peak at m/z 142. This fragment corresponds to

the 4-methylquinoline cation radical. Further fragmentation of the quinoline ring, such as the

loss of hydrogen cyanide (HCN, 27 Da), could lead to a peak at m/z 115. A peak at m/z 128,

corresponding to the quinoline cation radical, might also be observed.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-(Quinolin-4-YL)acetic acid in

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

16-32 scans.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the

lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g.,

1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is

typically used to simplify the spectrum to single lines for each carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Ensure good contact between the sample and the

crystal by applying pressure with the built-in clamp.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal should be recorded first and automatically

subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the

signal-to-noise ratio.

Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Ionization: For a volatile and thermally stable compound like this, Electron Ionization (EI) is a

suitable method to generate the molecular ion and characteristic fragments. Electrospray

Ionization (ESI) can also be used, which would likely show the protonated molecule [M+H]⁺

at m/z 188.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of an

organic compound like 2-(Quinolin-4-YL)acetic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b034206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of 2-(Quinolin-4-YL)acetic acid

Purification (e.g., Recrystallization, Chromatography)

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy

Determine Molecular Weight & Fragmentation Identify Functional Groups Determine Connectivity & Stereochemistry

Propose/Confirm Structure

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-
(Quinolin-4-YL)acetic acid.
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Spectroscopic Data Derived Structural Information
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Caption: Logical relationships between spectroscopic data and the derived structural

information for 2-(Quinolin-4-YL)acetic acid.

To cite this document: BenchChem. ["2-(Quinolin-4-YL)acetic acid" spectroscopic data
(NMR, IR, MS) interpretation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034206#2-quinolin-4-yl-acetic-acid-spectroscopic-
data-nmr-ir-ms-interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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